

# An In-depth Technical Guide to 3-(Methylsulfonylamino)phenylboronic Acid

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## Compound of Interest

3-

**Compound Name:** (Methylsulfonylamino)phenylboron  
ic acid

**Cat. No.:** B130784

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## Abstract

**3-(Methylsulfonylamino)phenylboronic acid** is a versatile organoboron compound increasingly utilized in medicinal chemistry and materials science. Its unique structural features, combining a boronic acid moiety with a methanesulfonamide group, make it a valuable building block for synthesizing complex molecules, particularly through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its physicochemical properties, applications, and detailed experimental protocols for its use, aimed at researchers, chemists, and professionals in drug development. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

## Introduction: The Role of Boronic Acids in Modern Chemistry

Boronic acids and their derivatives have become indispensable tools in synthetic organic chemistry. Their stability, low toxicity, and remarkable reactivity profile have established them as key reagents in the formation of carbon-carbon and carbon-heteroatom bonds. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, first reported in 1979, is a cornerstone of modern synthesis, allowing for the efficient construction of biaryl systems, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials<sup>[1][2]</sup>.

**3-(Methylsulfonylamino)phenylboronic acid** belongs to this critical class of reagents. The presence of the electron-withdrawing methylsulfonylamino group at the meta-position of the phenyl ring influences the electronic properties of the boronic acid, modulating its reactivity and providing a site for further functionalization or hydrogen bonding interactions in a biological context. This makes it a particularly interesting building block for creating targeted libraries of compounds in drug discovery programs.

## Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

### 2.1. Core Properties

The key physicochemical properties of **3-(Methylsulfonylamino)phenylboronic acid** are summarized below. The molecular weight, a fundamental parameter for all stoichiometric calculations, is 215.03 g/mol [3][4][5].

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>10</sub> BNO <sub>4</sub> S	[3][6][7]
Molecular Weight	215.03 g/mol	[3][7]
IUPAC Name	[3- (methanesulfonamido)phenyl]boronic acid	[6][7]
CAS Number	148355-75-3	[3][6][7]
Appearance	Beige to white solid	[4][7]
Melting Point	90-96°C	[5][7]
Purity	Typically ≥98%	[7]

### 2.2. Safety and Handling

Proper handling is crucial for laboratory safety. **3-(Methylsulfonylamino)phenylboronic acid** is classified as an irritant.

- Hazard Statements: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[7].
- Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product[5][7].
- Storage: Store in an inert atmosphere, recommended at 2-8°C, to prevent degradation[4][5]. Boronic acids can be susceptible to dehydration to form boroxines and require proper storage to maintain their integrity.

## Applications in Synthetic Chemistry: The Suzuki-Miyaura Coupling

The primary application of **3-(Methylsulfonylamino)phenylboronic acid** is as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction forms a C-C bond between the boronic acid and an organohalide (or triflate), proving highly effective for constructing biaryl scaffolds[2][8].

The general mechanism involves a catalytic cycle with three main steps:

- Oxidative Addition: The palladium(0) catalyst adds to the organohalide ( $R^1-X$ ), forming a Pd(II) complex.
- Transmetalation: The boronic acid ( $R^2-B(OH)_2$ ), activated by a base, transfers its organic group to the palladium complex, displacing the halide.
- Reductive Elimination: The two organic groups ( $R^1$  and  $R^2$ ) couple and are eliminated from the palladium, regenerating the Pd(0) catalyst and forming the new product ( $R^1-R^2$ )[1][2].

The choice of catalyst, base, and solvent is critical for reaction success and is dictated by the specific substrates used. The sulfonamide group in **3-(methylsulfonylamino)phenylboronic acid** is generally stable under these conditions.

## Experimental Protocol: Synthesis of a Biaryl Compound via Suzuki Coupling

This section provides a detailed, self-validating protocol for the coupling of **3-(Methylsulfonylamino)phenylboronic acid** with a model aryl bromide, 4-bromoanisole.

#### 4.1. Objective

To synthesize 3'-methoxy-N-methyl-N-(phenyl)benzenesulfonamide via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

#### 4.2. Materials & Reagents

- **3-(Methylsulfonylamino)phenylboronic acid** (1.0 mmol, 215.0 mg)
- 4-Bromoanisole (1.2 mmol, 224.4 mg, 150  $\mu$ L)
- Palladium(II) Acetate [Pd(OAc)<sub>2</sub>] (0.02 mmol, 4.5 mg)
- Triphenylphosphine [PPh<sub>3</sub>] (0.08 mmol, 21.0 mg)
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>), anhydrous (3.0 mmol, 414.6 mg)
- 1,4-Dioxane (5 mL)
- Water (1 mL)
- Ethyl acetate (for extraction)
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO<sub>4</sub>), anhydrous

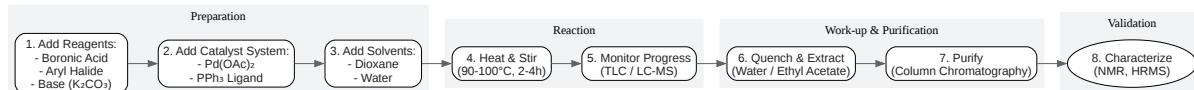
#### 4.3. Step-by-Step Methodology

- Catalyst Preparation (Pre-activation): In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add Pd(OAc)<sub>2</sub> and PPh<sub>3</sub>. The phosphine ligand coordinates to the palladium, forming the active catalytic species in situ.
- Reagent Addition: To the flask, add **3-(Methylsulfonylamino)phenylboronic acid**, 4-bromoanisole, and potassium carbonate.

- Causality: Potassium carbonate is a common and effective base for Suzuki couplings. It activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step[9].
- Solvent Addition: Add 1,4-dioxane and water to the flask. The flask should be equipped with a reflux condenser.
- Causality: A mixture of an organic solvent (dioxane) and water is often used to ensure all reagents, including the inorganic base, are sufficiently soluble, leading to higher reaction efficiency[9][10].
- Reaction Execution: Heat the reaction mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
- Work-up and Extraction: a. Cool the reaction mixture to room temperature. b. Dilute with 20 mL of water and transfer to a separatory funnel. c. Extract the aqueous layer with ethyl acetate (3 x 20 mL). d. Combine the organic layers and wash with brine (1 x 20 mL).
  - Causality: The brine wash helps to remove residual water and inorganic salts from the organic phase. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification and Validation: a. Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. b. Validation: Characterize the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The expected mass of the product will validate the success of the C-C bond formation.

#### 4.4. Visualizing the Workflow

The following diagram illustrates the logical flow of the Suzuki coupling protocol.



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Caption: Experimental workflow for a Suzuki cross-coupling reaction.

## Conclusion

**3-(Methylsulfonylamino)phenylboronic acid** is a powerful reagent for constructing complex molecular architectures. Its defined molecular weight of 215.03 g/mol and well-characterized properties make it a reliable component in multi-step syntheses. By understanding the principles behind its application, particularly in Suzuki-Miyaura coupling, and by employing robust, self-validating protocols, researchers can effectively leverage this compound to advance projects in drug discovery and materials science.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(Methylsulfonylamino)phenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130784#3-methylsulfonylamino-phenylboronic-acid-molecular-weight>]

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